molecular formula C12H15NO2S B3204024 Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate CAS No. 1026785-75-0

Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate

Cat. No.: B3204024
CAS No.: 1026785-75-0
M. Wt: 237.32 g/mol
InChI Key: MDDXNVPRRYHPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate is a heterocyclic building block featuring a thiophene core substituted with an amino group at position 3, a methyl ester at position 2, and a 3,3-dimethylbutynyl group at position 5 . This compound is structurally tailored for modular synthesis, leveraging the alkyne moiety for further functionalization via click chemistry or coupling reactions. Its molecular formula is C₁₁H₁₅NO₂S (MW: 225.3 g/mol), with the alkyne group conferring unique reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-amino-5-(3,3-dimethylbut-1-ynyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-12(2,3)6-5-8-7-9(13)10(16-8)11(14)15-4/h7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXNVPRRYHPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC1=CC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Dimethylbutynyl Group: This step involves the alkylation of the thiophene ring with a dimethylbutynyl halide under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the antiviral properties of thiophene derivatives, including methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate. Research indicates that compounds with similar structures exhibit activity against viral infections, particularly in inhibiting viral replication mechanisms. For instance, compounds with thiophene rings have been shown to interfere with the life cycle of viruses such as HIV and HCV .

Case Study: Lomibuvir
Lomibuvir, a related compound, has been investigated for its efficacy against HCV. While not directly tested for this compound, the structural similarities suggest a potential for similar antiviral mechanisms . Further exploration into this compound could lead to the development of new antiviral agents.

Materials Science

Conductive Polymers
Thiophene derivatives are essential in creating conductive polymers used in organic electronics. This compound can serve as a building block for synthesizing novel conductive materials. The incorporation of such compounds into polymer matrices can enhance electrical conductivity and thermal stability.

Data Table: Properties of Conductive Polymers

PropertyValue
Electrical ConductivityHigh (dependent on formulation)
Thermal StabilityModerate to High
SolubilityVaries with solvent

Organic Synthesis

Reagent in Chemical Reactions
this compound can act as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloaddition reactions.

Synthetic Pathways
The compound's synthesis involves several steps that can be optimized for yield and purity. For example, it can be synthesized via the reaction of thiophene carboxylic acid derivatives with appropriate amines under controlled conditions to yield high-purity products suitable for further applications in research and industry.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Diversity and Structural Effects

Thiophene-2-carboxylates with varying substituents exhibit distinct electronic, steric, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives
Substituent Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
3,3-Dimethylbut-1-yn-1-yl 225.3 Alkyne Click chemistry precursor; synthetic versatility
3-Methoxyphenyl 247.3 Aryl (electron-donating) High-yield condensation reactions; intermediates for thienopyrimidinones
3-Bromophenyl 312.19 Aryl (electron-withdrawing) Halogen bonding potential; enhanced molecular weight
tert-Butyl 213.29 Aliphatic Lipophilic; improves metabolic stability
Pyridin-4-yl 234.3* Heterocyclic Introduces basic nitrogen for solubility and coordination
4-Fluorophenyl 249.3* Aryl (electron-withdrawing) Enhances metabolic stability; fluorine-specific interactions

*Calculated based on molecular formulas.

Electronic and Steric Effects

  • Alkyne Substituents: The 3,3-dimethylbutynyl group in the main compound enables regioselective reactions (e.g., Sonogashira coupling), distinguishing it from saturated or aryl-substituted analogs. The linear alkyne structure may reduce steric hindrance compared to bulky tert-butyl groups .
  • Aryl Substituents :
    • Electron-donating groups (e.g., methoxy in ) increase thiophene ring electron density, favoring electrophilic substitutions.
    • Electron-withdrawing halogens (e.g., Br in , F in ) enhance stability and modulate binding in biological targets via halogen bonds .
  • Heterocyclic Substituents : Pyridine () or isoxazole () groups introduce hydrogen-bonding sites, expanding utility in drug design as pharmacophores .

Biological Activity

Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate is an organic compound with diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Molecular Formula: C12_{12}H15_{15}NO2_{2}S
Molecular Weight: 237.32 g/mol
CAS Number: 1026785-75-0

The compound features a thiophene ring structure, which is known for its role in various biological activities. The presence of an amino group and a methyl ester enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research has indicated that compounds containing thiophene structures exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
U87 (Glioblastoma)0.200
PC-3 (Prostate Cancer)Not specified

These findings suggest that the compound may be effective in targeting glioblastoma cells, with lower lethal concentrations compared to other tested compounds.

Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents. This compound's structure allows it to potentially inhibit bacterial growth. Studies have evaluated related thiophene compounds against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.

Case Studies and Research Findings

  • Cytotoxicity Evaluation: A study assessed the cytotoxic effects of related thiophene derivatives on neuroblastoma and glioblastoma cell lines. The results demonstrated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapy agents, indicating enhanced potency against resistant cancer types .
  • Antimicrobial Testing: In a separate evaluation, thiophene derivatives were synthesized and tested for antibacterial activity against various bacterial strains. The results showed varying degrees of effectiveness, highlighting the potential of methyl thiophenes in developing new antimicrobial therapies .

Applications in Medicine

The ongoing research into this compound suggests several applications:

Anticancer Drug Development: Its ability to target specific tumor types positions it as a candidate for further development in oncology.

Antimicrobial Agents: Given the increasing resistance to conventional antibiotics, exploring thiophene derivatives could lead to novel treatments for bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-5-(3,3-dimethylbut-1-yn-1-yl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.